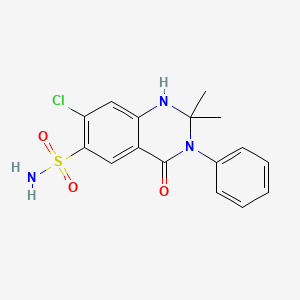
2,2-Dimethyl Metolazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl Metolazone is a chemical compound with the molecular formula C16H16ClN3O3S and a molecular weight of 365.83 g/mol. It belongs to the class of sulfonamide diuretics and is used primarily in medical applications to treat conditions such as hypertension and edema associated with congestive heart failure and kidney disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl Metolazone involves multiple steps, starting with the reaction of 2,2-dimethyl-4-oxo-3-phenylquinazoline-6-sulfonamide with chlorinating agents to introduce the chlorine atom. The reaction conditions typically require the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including crystallization and filtration, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl Metolazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
2,2-Dimethyl Metolazone has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: The compound is utilized in biological assays to investigate its diuretic properties and potential effects on renal function.
Medicine: As a diuretic, it is used to treat conditions like hypertension and edema. Research continues to explore its efficacy and safety profile in clinical settings.
Industry: It serves as a precursor in the synthesis of other pharmaceuticals and chemical compounds.
Mécanisme D'action
2,2-Dimethyl Metolazone exerts its diuretic effect by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubules and collecting ducts of the kidneys. This inhibition leads to increased excretion of water, sodium, and potassium, thereby reducing fluid retention and lowering blood pressure.
Molecular Targets and Pathways Involved: The compound targets the sodium-chloride symporter (NCC) in the renal tubules, leading to the inhibition of sodium reabsorption. This action results in increased urine output and decreased blood volume.
Comparaison Avec Des Composés Similaires
Metolazone
Hydrochlorothiazide
Chlorthalidone
Indapamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C16H16ClN3O3S |
|---|---|
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
7-chloro-2,2-dimethyl-4-oxo-3-phenyl-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-16(2)19-13-9-12(17)14(24(18,22)23)8-11(13)15(21)20(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H2,18,22,23) |
Clé InChI |
SXFLRAGFJYCTEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


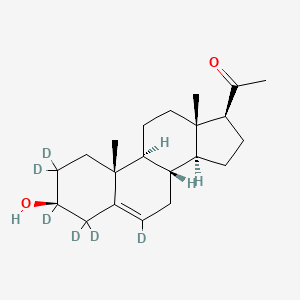
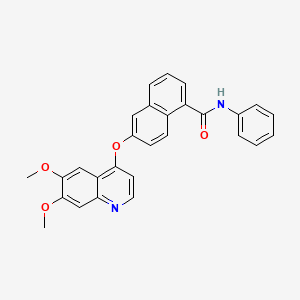
![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
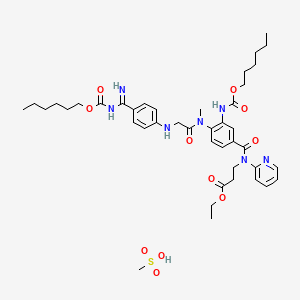
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
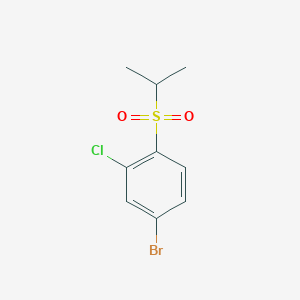
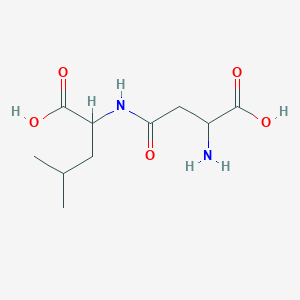
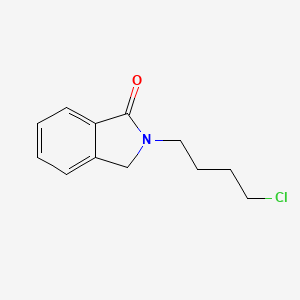
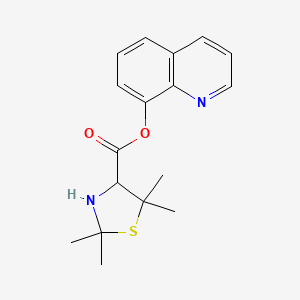
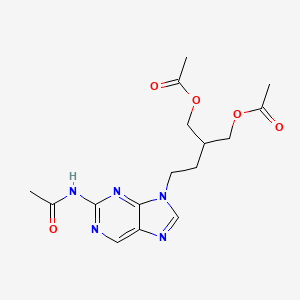
![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)
